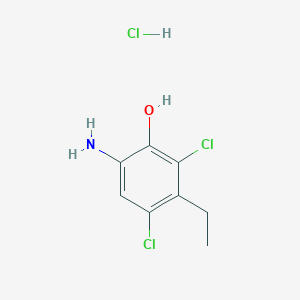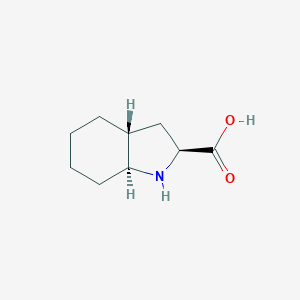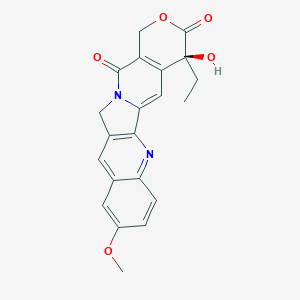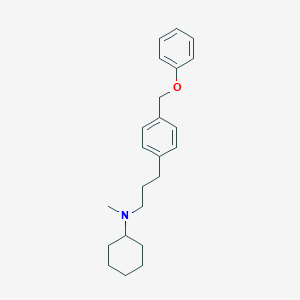
Cyclohexylamine, N-methyl-N-(3-(p-phenoxymethylphenyl)propyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexylamine, N-methyl-N-(3-(p-phenoxymethylphenyl)propyl)- is a chemical compound that is widely used in scientific research. It is a derivative of amphetamine and has been found to have several interesting properties that make it a valuable tool in the laboratory.
Mechanism Of Action
Cyclohexylamine, N-methyl-N-(3-(p-phenoxymethylphenyl)propyl)- works by inhibiting the activity of MAO, an enzyme that breaks down neurotransmitters such as dopamine and serotonin. By inhibiting MAO, Cyclohexylamine, N-methyl-N-(3-(p-phenoxymethylphenyl)propyl)- increases the levels of these neurotransmitters in the brain, leading to increased activity in the central nervous system.
Biochemical And Physiological Effects
Cyclohexylamine, N-methyl-N-(3-(p-phenoxymethylphenyl)propyl)- has been found to have several biochemical and physiological effects. It has been shown to increase locomotor activity in rats and to produce hyperactivity in mice. It has also been found to increase the release of dopamine and serotonin in the brain.
Advantages And Limitations For Lab Experiments
Cyclohexylamine, N-methyl-N-(3-(p-phenoxymethylphenyl)propyl)- has several advantages for lab experiments. It is a potent inhibitor of MAO and has been shown to have high selectivity for MAO-B. It has also been found to have a long half-life, making it useful for studying the effects of amphetamine derivatives on the central nervous system. However, Cyclohexylamine, N-methyl-N-(3-(p-phenoxymethylphenyl)propyl)- has some limitations as well. It is not very soluble in water, making it difficult to administer to animals. It is also a relatively new compound, and more research is needed to fully understand its properties and potential uses.
Future Directions
There are several future directions for research on Cyclohexylamine, N-methyl-N-(3-(p-phenoxymethylphenyl)propyl)-. One area of interest is its potential as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. It has been shown to protect neurons from oxidative stress and to increase the levels of neurotrophic factors in the brain. Another area of interest is its potential as a tool for studying the role of MAO in various physiological processes. Further research is needed to fully understand the properties and potential uses of this compound.
Conclusion:
Cyclohexylamine, N-methyl-N-(3-(p-phenoxymethylphenyl)propyl)- is a valuable tool in scientific research. It has been found to have several interesting properties, including its ability to inhibit MAO and increase the levels of dopamine and serotonin in the brain. While there are some limitations to its use, there are also many potential future directions for research on this compound. Overall, Cyclohexylamine, N-methyl-N-(3-(p-phenoxymethylphenyl)propyl)- is a promising compound that has the potential to advance our understanding of the central nervous system and to lead to the development of new treatments for neurodegenerative diseases.
Synthesis Methods
Cyclohexylamine, N-methyl-N-(3-(p-phenoxymethylphenyl)propyl)- can be synthesized by reacting 3-(p-phenoxymethylphenyl)propyl chloride with cyclohexylamine in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization. This method has been reported to yield high purity and high yields of the compound.
Scientific Research Applications
Cyclohexylamine, N-methyl-N-(3-(p-phenoxymethylphenyl)propyl)- has been used in several scientific research studies. It has been found to be a potent inhibitor of monoamine oxidase (MAO) and has been used to study the role of MAO in various physiological processes. It has also been used to study the effects of amphetamine derivatives on the central nervous system.
properties
CAS RN |
19733-78-9 |
|---|---|
Product Name |
Cyclohexylamine, N-methyl-N-(3-(p-phenoxymethylphenyl)propyl)- |
Molecular Formula |
C23H31NO |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
N-methyl-N-[3-[4-(phenoxymethyl)phenyl]propyl]cyclohexanamine |
InChI |
InChI=1S/C23H31NO/c1-24(22-10-4-2-5-11-22)18-8-9-20-14-16-21(17-15-20)19-25-23-12-6-3-7-13-23/h3,6-7,12-17,22H,2,4-5,8-11,18-19H2,1H3 |
InChI Key |
QQMHPPORADMZRA-UHFFFAOYSA-N |
SMILES |
CN(CCCC1=CC=C(C=C1)COC2=CC=CC=C2)C3CCCCC3 |
Canonical SMILES |
CN(CCCC1=CC=C(C=C1)COC2=CC=CC=C2)C3CCCCC3 |
Other CAS RN |
19733-78-9 |
synonyms |
N-Methyl-N-[3-[p-(phenoxymethyl)phenyl]propyl]cyclohexan-1-amine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



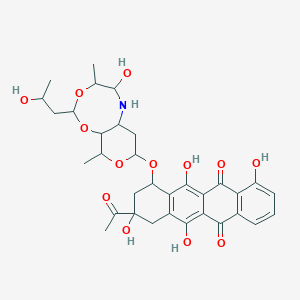
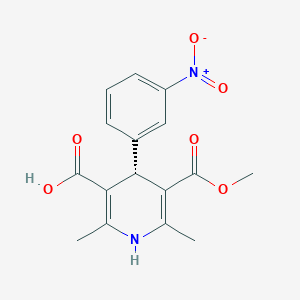
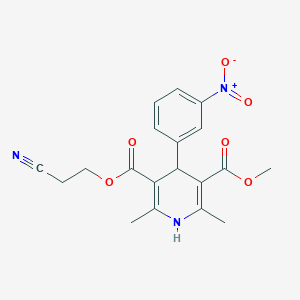
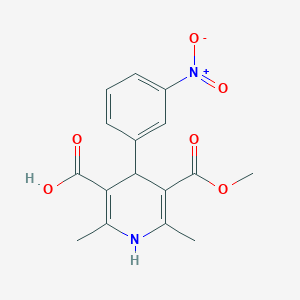
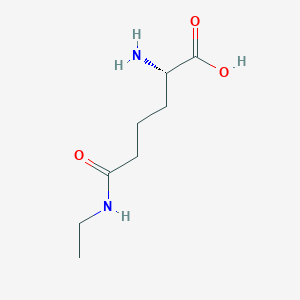
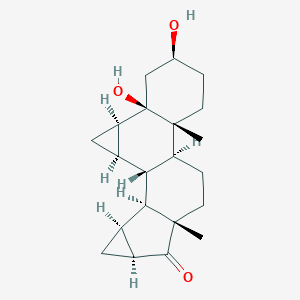
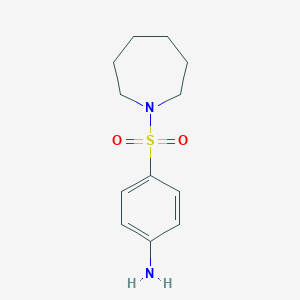
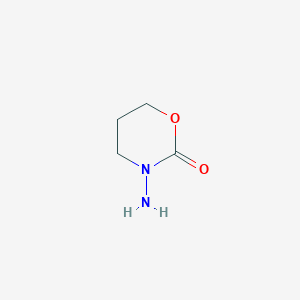
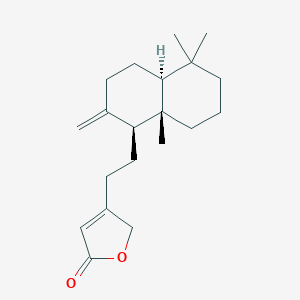
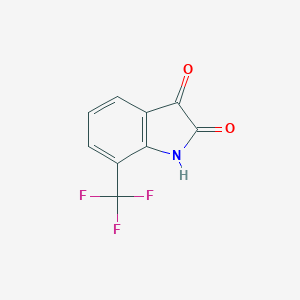
![Bicyclo[2.2.1]heptane, 1,3-dichloro-, exo-(9CI)](/img/structure/B22966.png)
